4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile is a non-steroidal progesterone receptor antagonist (SPRM). [, , ] SPRMs are a class of organic compounds that bind to the progesterone receptor and block the action of the hormone progesterone. [, , ] In scientific research, 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile, also known as PF-02413873 or PF-2413873a, has been primarily investigated for its potential in treating gynecological conditions such as endometriosis. [, , ]
The molecular structure of 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile comprises a central pyrimidine ring substituted at the 2 and 6 positions with chlorine atoms. The 4 position of the pyrimidine ring is linked via an oxygen bridge to a 3,5-dimethylbenzonitrile moiety. [] Crystal structure analysis has been conducted on derivatives of 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile, revealing key structural features and intermolecular interactions. []
4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile acts as a selective and fully competitive PR antagonist. [, , ] It binds to the PR, preventing progesterone from binding and inducing its biological effects. [, , ] This mechanism contrasts with the steroidal PR antagonist mifepristone (RU-486), suggesting a different pharmacological profile. []
Endometriosis treatment: Preclinical studies have demonstrated that 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile effectively reduces endometrial functionalis thickness in cynomolgus macaques, comparable to RU-486. [] This effect is attributed to decreased endometrial cell proliferation. [] Clinical trials have confirmed its efficacy in blocking follicular phase endometrial thickening, the luteinizing hormone surge, and estradiol elevation in healthy female volunteers. [] These findings suggest its potential as a non-hormonal treatment option for endometriosis.
Pharmacokinetic studies: The compound's pharmacokinetic properties have been extensively studied in rats, dogs, and humans. [] Findings indicate high clearance in rats, low clearance in dogs, and low clearance relative to hepatic blood flow in humans. [] These data highlight species differences in its metabolism and inform future preclinical and clinical development strategies.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7